molecular formula C7H12 B14465937 5-Methylhexa-2,3-diene CAS No. 69153-20-4

5-Methylhexa-2,3-diene

Cat. No.: B14465937
CAS No.: 69153-20-4
M. Wt: 96.17 g/mol
InChI Key: PRBHMWKFRHQKTB-UHFFFAOYSA-N
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Description

5-Methylhexa-2,3-diene is a linear conjugated diene with the molecular formula C₇H₁₀, characterized by a six-carbon chain (hexa-) containing conjugated double bonds at positions 2 and 3, and a methyl substituent at position 5. Conjugated dienes like this are critical in organic synthesis due to their participation in cycloadditions, polymerization, and other pericyclic reactions. The methyl group in 5-methylhexa-2,3-diene may influence steric and electronic effects, altering reactivity compared to simpler dienes .

Properties

CAS No.

69153-20-4

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

InChI

InChI=1S/C7H12/c1-4-5-6-7(2)3/h4,6-7H,1-3H3

InChI Key

PRBHMWKFRHQKTB-UHFFFAOYSA-N

Canonical SMILES

CC=C=CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylhexa-2,3-diene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 5-methyl-2,3-dihalohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 5-Methylhexa-2,3-diene may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and advanced purification techniques might be employed to ensure high purity of the final product.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-Methylhexa-2,3-diene in chemical reactions involves the interaction of its cumulated double bonds with various reagents. The compound’s reactivity is influenced by the electron density and steric effects around the double bonds. For example, in electrophilic addition reactions, the electron-rich double bonds attract electrophiles, leading to the formation of carbocation intermediates .

Comparison with Similar Compounds

Key Observations :

  • Cyclohexa-1,3-diene (C₆H₈) is a cyclic analog with a smaller molecular weight (80.13 vs. 94.15 for 5-methylhexa-2,3-diene) and distinct geometric constraints due to its ring structure .
  • 2,3-Dimethylbuta-1,3-diene (C₆H₁₀) shares a branched structure but has a shorter carbon chain and two methyl groups, which may enhance steric hindrance compared to 5-methylhexa-2,3-diene .

Cyclohexa-1,3-diene

  • Reactivity : Cyclic conjugation stabilizes the molecule, making it less reactive in some contexts but prone to ring-opening reactions.
  • Applications : Widely used in industrial settings, with consumption patterns projected through 2046, likely in polymer precursors or specialty chemicals .

2,3-Dimethylbuta-1,3-diene

  • Reactivity : Quantum chemical modeling shows it undergoes cyclization with methyl acrylate via a stepwise biradical mechanism, suggesting that substituent positioning critically influences reaction pathways .
  • Applications: Potential use in synthetic organic chemistry for constructing bicyclic frameworks.

5-Methylhexa-2,3-diene (Inferred Properties)

  • Reactivity : The linear structure and single methyl group may favor Diels-Alder reactions or polymerization, with reduced steric hindrance compared to 2,3-dimethylbuta-1,3-diene.
  • Applications : Hypothetical applications include specialty polymers or intermediates in agrochemical synthesis, though direct evidence is lacking.

Market and Consumption Trends

  • Cyclohexa-1,3-diene has established industrial demand, with long-term projections (2027–2046) indicating sustained use in niche markets .

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